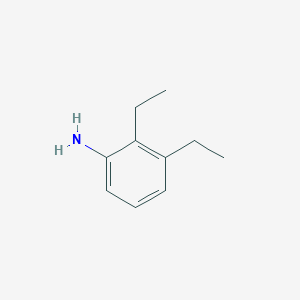
2,3-Diethylaniline
描述
2,3-Diethylaniline is an organic compound with the molecular formula C10H15N. It is a derivative of aniline, where two ethyl groups are substituted at the 2nd and 3rd positions of the benzene ring. This compound is a colorless to yellowish liquid and is known for its characteristic amine-like odor. It is used in various chemical syntheses and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions: 2,3-Diethylaniline can be synthesized through several methods. One common method involves the alkylation of aniline with ethyl halides in the presence of a base. The reaction typically proceeds as follows: [ \text{C}_6\text{H}_5\text{NH}_2 + 2\text{C}_2\text{H}_5\text{Br} \rightarrow \text{C}_6\text{H}_3(\text{C}_2\text{H}_5)_2\text{NH}_2 + 2\text{HBr} ]
Industrial Production Methods: Industrial production of this compound often involves the catalytic hydrogenation of nitro compounds. For example, 2,3-dinitrobenzene can be hydrogenated in the presence of a catalyst such as palladium on carbon to yield this compound.
化学反应分析
Types of Reactions: 2,3-Diethylaniline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: It undergoes electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.
Major Products:
Oxidation: Nitro compounds.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted aniline derivatives.
科学研究应用
2,3-Diethylaniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in pharmaceuticals and drug development.
Industry: Used in the production of rubber chemicals, agrochemicals, and other industrial products.
作用机制
The mechanism of action of 2,3-Diethylaniline involves its interaction with various molecular targets and pathways. It can act as a nucleophile in chemical reactions, participating in the formation of new chemical bonds. In biological systems, it may interact with enzymes and receptors, influencing biochemical pathways and cellular processes.
相似化合物的比较
2,3-Dimethylaniline: Similar structure but with methyl groups instead of ethyl groups.
2,4-Diethylaniline: Ethyl groups at the 2nd and 4th positions.
2,6-Diethylaniline: Ethyl groups at the 2nd and 6th positions.
Uniqueness: 2,3-Diethylaniline is unique due to its specific substitution pattern, which influences its chemical reactivity and physical properties. The position of the ethyl groups can affect the compound’s steric and electronic properties, making it distinct from other diethylaniline derivatives.
属性
IUPAC Name |
2,3-diethylaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N/c1-3-8-6-5-7-10(11)9(8)4-2/h5-7H,3-4,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBKTWPJEIBKCIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=CC=C1)N)CC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
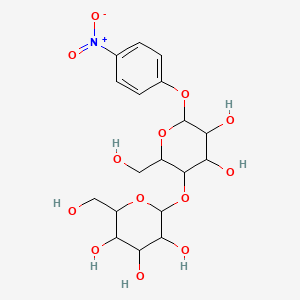
![2-((6,8-dimethyl-5,7-dioxo-2-phenyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2634643.png)
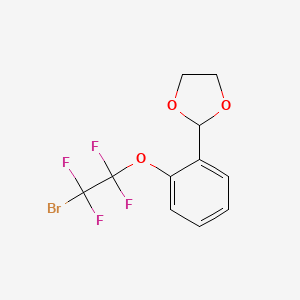
![N-[(4-methoxyphenyl)methyl]-3-{4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}propanamide](/img/structure/B2634647.png)
![N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-phenoxybenzamide](/img/structure/B2634648.png)
![12-(Benzenesulfonyl)-9-methyl-8-oxa-10-azatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one](/img/structure/B2634650.png)
![(Z)-2-bromo-N-(6-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2634651.png)
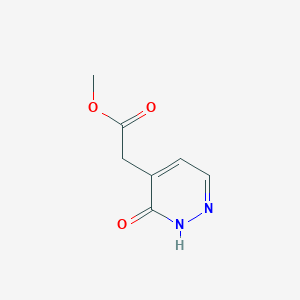
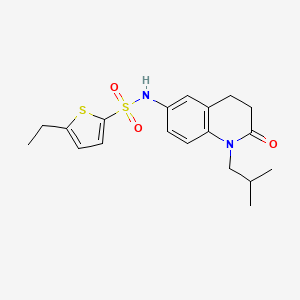
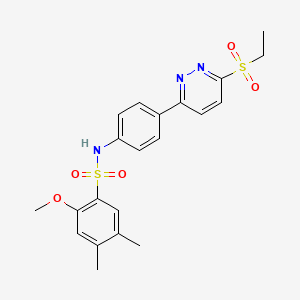
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)urea](/img/structure/B2634658.png)
![2,6-dimethoxy-N-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}benzamide](/img/structure/B2634659.png)
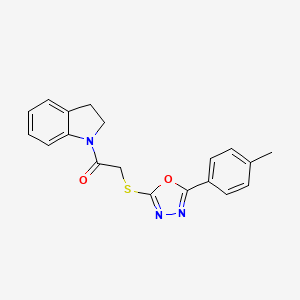
![N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)methanesulfonamide](/img/structure/B2634664.png)
